molecular formula C10H8BrN B1450519 6-Bromo-4-methylisoquinoline CAS No. 958880-28-9

6-Bromo-4-methylisoquinoline

Cat. No.: B1450519
CAS No.: 958880-28-9
M. Wt: 222.08 g/mol
InChI Key: DYSMGDOQCLUNMD-UHFFFAOYSA-N
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Description

6-Bromo-4-methylisoquinoline is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position. This compound is commonly used as a building block in organic synthesis due to its unique properties.

Biochemical Analysis

Biochemical Properties

6-Bromo-4-methylisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways of other compounds. Additionally, this compound may interact with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs), influencing cellular responses to external stimuli .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, such as the MAPK pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis. By modulating the activity of MAPKs, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it may enhance or inhibit the expression of specific genes involved in cell cycle regulation, thereby affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, such as cytochrome P450, leading to enzyme inhibition or activation. Additionally, this compound can interact with proteins involved in cell signaling pathways, such as MAPKs, by binding to their regulatory domains. These interactions can result in changes in enzyme activity, protein-protein interactions, and gene expression, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. For example, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in metabolic pathways. Threshold effects have also been observed, where a specific dosage level is required to elicit a measurable response in the animal model .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can affect the metabolic flux of other substances by inhibiting or activating these enzymes. Additionally, this compound may interact with cofactors involved in metabolic reactions, further influencing metabolite levels and metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters. Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound may be directed to particular cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with enzymes and proteins, thereby modulating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylisoquinoline can be achieved through various methods. One common approach involves the bromination of 4-methylisoquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the process may involve more efficient and environmentally friendly methods. One such method includes the use of microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids in the presence of a base such as potassium carbonate in an organic solvent like toluene.

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolines.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

6-Bromo-4-methylisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-methylquinoline: Similar in structure but with different substitution patterns, leading to different chemical properties and reactivity.

    6-Bromo-4-chloroquinoline: Contains an additional chlorine atom, which can influence its reactivity and applications.

    4-Bromo-6-methoxyquinoline: The presence of a methoxy group instead of a methyl group can significantly alter its chemical behavior.

Uniqueness

6-Bromo-4-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in organic synthesis and a versatile compound in various scientific research applications.

Properties

IUPAC Name

6-bromo-4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSMGDOQCLUNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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